molecular formula C11H11ClN2 B11894006 4-Amino-5-chloro-2,8-dimethylquinoline CAS No. 948292-79-3

4-Amino-5-chloro-2,8-dimethylquinoline

Cat. No.: B11894006
CAS No.: 948292-79-3
M. Wt: 206.67 g/mol
InChI Key: IMSZFAGLTGEEJY-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2,8-dimethylquinoline is an organic compound with the molecular formula C11H11ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2,8-dimethylquinoline typically involves the chlorination of 2,8-dimethylquinoline followed by amination. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position. Subsequent amination can be achieved using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-chloro-2,8-dimethylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline derivatives.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2,8-dimethylquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,8-dimethylquinoline
  • 4-Amino-5,8-dichloro-2-methylquinoline
  • 4-Chloro-7,8-dimethylquinoline

Uniqueness

4-Amino-5-chloro-2,8-dimethylquinoline is unique due to the presence of both an amino group and a chlorine atom on the quinoline ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

948292-79-3

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

5-chloro-2,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11ClN2/c1-6-3-4-8(12)10-9(13)5-7(2)14-11(6)10/h3-5H,1-2H3,(H2,13,14)

InChI Key

IMSZFAGLTGEEJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)N

Origin of Product

United States

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